molecular formula C10H20N2S B14457623 N-Butan-2-yl-N-cyclopentylthiourea CAS No. 72529-54-5

N-Butan-2-yl-N-cyclopentylthiourea

Cat. No.: B14457623
CAS No.: 72529-54-5
M. Wt: 200.35 g/mol
InChI Key: YFOGTFOSQDZHTQ-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N-cyclopentylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a butan-2-yl group and a cyclopentyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N-cyclopentylthiourea typically involves the reaction of butan-2-ylamine and cyclopentyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N-cyclopentylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkyl halides; reactions are performed in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

N-Butan-2-yl-N-cyclopentylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

N-Butan-2-yl-N-cyclopentylthiourea can be compared with other thiourea derivatives such as:

  • N-Phenylthiourea
  • N-Methyl-N-phenylthiourea
  • N,N’-Diphenylthiourea

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both butan-2-yl and cyclopentyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of target molecules. This makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.

Properties

CAS No.

72529-54-5

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-butan-2-yl-1-cyclopentylthiourea

InChI

InChI=1S/C10H20N2S/c1-3-8(2)12(10(11)13)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,13)

InChI Key

YFOGTFOSQDZHTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1CCCC1)C(=S)N

Origin of Product

United States

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